3,5-Dichloropyridine;perchloric acid
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Overview
Description
3,5-Dichloropyridine is a chlorinated derivative of pyridine, a basic heterocyclic organic compound. It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions on the pyridine ring. Perchloric acid, on the other hand, is a strong acid known for its powerful oxidizing properties. The combination of 3,5-Dichloropyridine and perchloric acid is of significant interest in various chemical and industrial applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dichloropyridine can be synthesized through several methods. One common approach involves the chlorination of pyridine using chlorine gas in the presence of a catalyst. Another method includes the reaction of pyridine with dichlorocarbene, which is generated in situ from chloroform and a strong base .
Industrial Production Methods: In industrial settings, 3,5-Dichloropyridine is often produced through large-scale chlorination processes. These processes typically involve the use of specialized reactors and controlled conditions to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced derivatives .
Scientific Research Applications
3,5-Dichloropyridine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,5-Dichloropyridine exerts its effects involves its interaction with specific molecular targets. The chlorine atoms on the pyridine ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
Comparison: 3,5-Dichloropyridine is unique due to the presence of two chlorine atoms at specific positions on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity compared to other chloropyridines. For example, 2-Chloropyridine and 4-Chloropyridine have only one chlorine atom, which affects their reactivity and applications .
Properties
CAS No. |
62085-10-3 |
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Molecular Formula |
C10H7Cl5N2O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3,5-dichloropyridine;perchloric acid |
InChI |
InChI=1S/2C5H3Cl2N.ClHO4/c2*6-4-1-5(7)3-8-2-4;2-1(3,4)5/h2*1-3H;(H,2,3,4,5) |
InChI Key |
SFOCIHBKVIIOGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)Cl.C1=C(C=NC=C1Cl)Cl.OCl(=O)(=O)=O |
Origin of Product |
United States |
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